N-{7-Bromo-4-methoxy-8H-indeno[1,2-D][1,3]thiazol-2-YL}adamantane-1-carboxamide
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Overview
Description
N-{7-Bromo-4-methoxy-8H-indeno[1,2-D][1,3]thiazol-2-YL}adamantane-1-carboxamide is a complex organic compound that features a unique combination of an indeno-thiazole ring system and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-Bromo-4-methoxy-8H-indeno[1,2-D][1,3]thiazol-2-YL}adamantane-1-carboxamide typically involves multi-step organic synthesis. One common method involves the initial formation of the indeno-thiazole core, followed by the introduction of the adamantane carboxamide group. Key steps may include:
Formation of the Indeno-Thiazole Core: This can be achieved through cyclization reactions involving appropriate precursors such as bromo-methoxy indene and thioamide derivatives.
Introduction of the Adamantane Group: This step often involves coupling reactions, such as amidation, where the adamantane carboxylic acid is reacted with the indeno-thiazole intermediate under conditions that facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{7-Bromo-4-methoxy-8H-indeno[1,2-D][1,3]thiazol-2-YL}adamantane-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the indeno-thiazole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxy and thiazole moieties.
Amidation and Esterification: The carboxamide group can participate in further amidation or esterification reactions to form derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Amidation: Coupling reagents like EDCI or DCC in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indeno-thiazole derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Studies: It can be used to study the biological activity of indeno-thiazole derivatives, including their antimicrobial, antiviral, and anticancer properties.
Materials Science: The adamantane moiety imparts rigidity and stability, making the compound useful in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N-{7-Bromo-4-methoxy-8H-indeno[1,2-D][1,3]thiazol-2-YL}adamantane-1-carboxamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The indeno-thiazole core can interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-(7-bromo-4-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)-2-(methylsulfanyl)benzamide
- 8H-Indeno[1,2-d]thiazole derivatives
Uniqueness
N-{7-Bromo-4-methoxy-8H-indeno[1,2-D][1,3]thiazol-2-YL}adamantane-1-carboxamide is unique due to the combination of the indeno-thiazole ring system with the adamantane moiety. This structural feature imparts distinct physicochemical properties, such as increased rigidity and stability, which can enhance its performance in various applications compared to other similar compounds.
Properties
Molecular Formula |
C22H23BrN2O2S |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
N-(5-bromo-8-methoxy-4H-indeno[1,2-d][1,3]thiazol-2-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C22H23BrN2O2S/c1-27-16-3-2-15(23)14-7-17-19(18(14)16)24-21(28-17)25-20(26)22-8-11-4-12(9-22)6-13(5-11)10-22/h2-3,11-13H,4-10H2,1H3,(H,24,25,26) |
InChI Key |
MJNVWOMCUCUNMP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)CC3=C2N=C(S3)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origin of Product |
United States |
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